5-Cyclohexyl-4-hydroxypyridin-2(1H)-one

Description

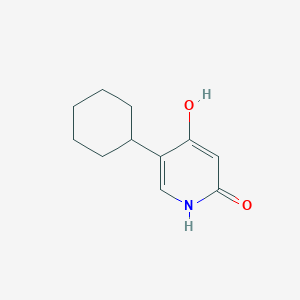

5-Cyclohexyl-4-hydroxypyridin-2(1H)-one is a pyridinone derivative featuring a hydroxyl group at position 4 and a cyclohexyl substituent at position 3. This structural arrangement confers unique physicochemical properties, such as enhanced lipophilicity compared to hydroxypyridinones with smaller alkyl or aromatic substituents (e.g., methyl or phenyl groups).

Properties

CAS No. |

62309-18-6 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

5-cyclohexyl-4-hydroxy-1H-pyridin-2-one |

InChI |

InChI=1S/C11H15NO2/c13-10-6-11(14)12-7-9(10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,12,13,14) |

InChI Key |

ZYASUNJFYOLYTL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CNC(=O)C=C2O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Spectroscopic Comparisons

Key analogues include hydroxypyridinones, dihydroquinazolinones, and dihydropyrimidinones. Structural similarities and differences are summarized below:

Table 1: Structural and Spectroscopic Properties of Selected Compounds

Notes:

- NMR data for dihydroquinazolinones (e.g., MHY2251) show distinct aromatic signals due to fused benzene rings, unlike the isolated pyridinone ring in the target compound .

Metabolic Stability and Pathways

Metabolic profiles of hydroxypyridinones vary significantly with substituents:

- CP20: Undergoes extensive O-glucuronidation (44% in rats, >85% in humans) and minor O-methylation (1%) .

- CP94 : Primarily hydroxylated at the ethyl group (40% in rats) with moderate glucuronidation (13.8%) .

- This compound : The bulky cyclohexyl group may hinder enzymatic access to the hydroxyl group, reducing glucuronidation. Excretion may favor biliary routes over renal, similar to CP20/CP94 .

Key Research Findings

- Synthetic Challenges : Cyclohexyl substituents require specialized synthetic routes (e.g., Friedländer condensation or cyclohexylation via Grignard reagents) compared to simpler alkyl/aryl groups in CP20/CP94 .

- Solubility Trade-offs : Increased lipophilicity from the cyclohexyl group may enhance tissue penetration but reduce aqueous solubility, limiting formulation options .

- Structural Similarity : The compound shares >70% similarity with 3-hydroxy-1,2-dimethylpyridin-4(1H)-one (CAS 77140-48-8), differing primarily in substituent bulk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.